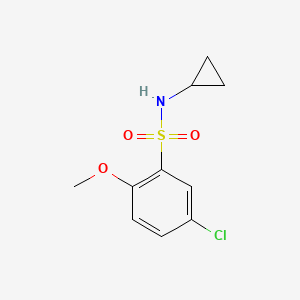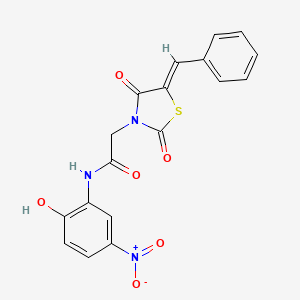
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-cyclopropyl-2-methoxybenzenesulfonamide is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxybenzenesulfonyl chloride. This can be achieved by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Cyclopropylamine Addition: The resulting sulfonyl chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of advanced purification techniques such as crystallization and chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclopropyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 5-chloro-N-cyclopropyl-2-formylbenzenesulfonamide or 5-chloro-N-cyclopropyl-2-carboxybenzenesulfonamide.
Reduction: Formation of 5-chloro-N-cyclopropyl-2-methoxybenzenamine.
Scientific Research Applications
5-Chloro-N-cyclopropyl-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
5-Chloro-N-cyclopropylbenzenesulfonamide: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
N-Cyclopropyl-2-methoxybenzenesulfonamide: Lacks the chloro group, which may influence its chemical stability and reactivity.
Uniqueness
5-Chloro-N-cyclopropyl-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in nucleophilic substitution reactions, while the cyclopropyl group provides rigidity and influences its interaction with biological targets. The methoxy group contributes to its electronic properties, affecting its overall reactivity and stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCFJGUQXYKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)

![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)

![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)
![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
